molecular formula C15H25Cl2N3O2S B2819950 N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE CAS No. 1396875-66-3

N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE

Cat. No.: B2819950
CAS No.: 1396875-66-3
M. Wt: 382.34
InChI Key: HCZKLKUSOOAWKO-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(2-hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-cyclopropyl-2-(4-(2-hydroxy-2-(pyridin-2-yl)ethyl)piperazin-1-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S.2ClH/c19-13(14-2-1-9-21-14)10-17-5-7-18(8-6-17)11-15(20)16-12-3-4-12;;/h1-2,9,12-13,19H,3-8,10-11H2,(H,16,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKLKUSOOAWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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